2Nzh3NH2DR
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Overview
Description
2-(2-(5-Cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid, also known as 2Nzh3NH2DR, is a complex organic compound with a molecular formula of C23H32N6O11S3 and a molecular weight of 664.73 g/mol . This compound is characterized by its unique structure, which includes multiple functional groups such as cyano, methoxypropylamino, and sulfooxyethylsulfonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid involves multiple stepsThe diazenyl group is then added through a diazotization reaction, and finally, the sulfooxyethylsulfonyl group is introduced via sulfonation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The diazenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid include:
- 2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid derivatives
- Other diazenyl-substituted pyridine compounds
- Sulfonic acid derivatives with similar functional groups .
Uniqueness
The uniqueness of 2-(2-(5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridinyl)diazenyl)-5-((2-(sulfooxy)ethyl)sulfonyl)benzenesulfonic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
81653-56-7 |
---|---|
Molecular Formula |
C23H32N6O11S3 |
Molecular Weight |
664.7 g/mol |
IUPAC Name |
2-[[5-cyano-2,6-bis(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C23H32N6O11S3/c1-16-18(15-24)22(25-8-4-10-38-2)27-23(26-9-5-11-39-3)21(16)29-28-19-7-6-17(14-20(19)42(32,33)34)41(30,31)13-12-40-43(35,36)37/h6-7,14H,4-5,8-13H2,1-3H3,(H2,25,26,27)(H,32,33,34)(H,35,36,37) |
InChI Key |
XSKIDHVJVYFGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)NCCCOC)NCCCOC)C#N |
Origin of Product |
United States |
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